molecular formula C8H9NO3 B2469088 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid CAS No. 1785112-48-2

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2469088
CAS No.: 1785112-48-2
M. Wt: 167.164
InChI Key: GIWOUAPBYZJDHV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a cyclobutyl group.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, CuBr2/DBU, NBS/hv.

    Reduction: Hydrogenation using Pd/C.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2-oxazole-4-carboxylic acid
  • 5-Phenyl-1,2-oxazole-4-carboxylic acid
  • 5-Ethyl-1,2-oxazole-4-carboxylic acid

Uniqueness

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and specificity .

Properties

IUPAC Name

5-cyclobutyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWOUAPBYZJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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